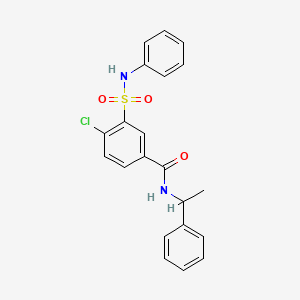

3-(anilinosulfonyl)-4-chloro-N-(1-phenylethyl)benzamide

Descripción

3-(anilinosulfonil)-4-cloro-N-(1-feniletil)benzamida es un compuesto orgánico con una estructura compleja que incluye un grupo anilinosulfonil, un sustituyente cloro y un grupo feniletil unido a un núcleo de benzamida

Propiedades

Número CAS |

763111-27-9 |

|---|---|

Fórmula molecular |

C21H19ClN2O3S |

Peso molecular |

414.9 g/mol |

Nombre IUPAC |

4-chloro-N-(1-phenylethyl)-3-(phenylsulfamoyl)benzamide |

InChI |

InChI=1S/C21H19ClN2O3S/c1-15(16-8-4-2-5-9-16)23-21(25)17-12-13-19(22)20(14-17)28(26,27)24-18-10-6-3-7-11-18/h2-15,24H,1H3,(H,23,25) |

Clave InChI |

GYGLOQJFXILQQP-UHFFFAOYSA-N |

SMILES canónico |

CC(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)NC3=CC=CC=C3 |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 3-(anilinosulfonil)-4-cloro-N-(1-feniletil)benzamida generalmente implica múltiples pasos, comenzando desde precursores disponibles comercialmente. Un método común implica la reacción de ácido 4-cloro-3-nitrobenzoico con anilina para formar el derivado anilinosulfonil correspondiente. Este intermedio luego se somete a reacciones adicionales, que incluyen reducción y acilación, para introducir el grupo feniletil y formar el producto final de benzamida .

Métodos de producción industrial

La producción industrial de este compuesto puede implicar condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto incluye el uso de catalizadores específicos, solventes y control de temperatura para garantizar una conversión eficiente de los materiales de partida al producto deseado. El proceso también puede implicar pasos de purificación como recristalización o cromatografía para obtener 3-(anilinosulfonil)-4-cloro-N-(1-feniletil)benzamida de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

3-(anilinosulfonil)-4-cloro-N-(1-feniletil)benzamida puede sufrir varias reacciones químicas, que incluyen:

Sustitución aromática electrofílica: Los grupos cloro y anilinosulfonil en el anillo de benceno pueden participar en reacciones de sustitución aromática electrofílica, lo que lleva a la formación de derivados sustituidos.

Sustitución nucleofílica: El sustituyente cloro puede ser reemplazado por nucleófilos en condiciones apropiadas, formando nuevos compuestos con diferentes grupos funcionales.

Reducción y oxidación: El compuesto puede sufrir reacciones de reducción y oxidación, particularmente en los grupos anilinosulfonil y feniletil.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen:

Electrófilos: Como bromo o iones nitronio para la sustitución aromática electrofílica.

Nucleófilos: Como iones hidróxido o alcóxido para la sustitución nucleofílica.

Agentes reductores: Como hidruro de aluminio y litio para reacciones de reducción.

Agentes oxidantes: Como permanganato de potasio para reacciones de oxidación.

Productos principales

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la sustitución aromática electrofílica puede producir derivados bromados o nitrados, mientras que la sustitución nucleofílica puede producir compuestos hidroxilados o alcoxilados .

Aplicaciones Científicas De Investigación

3-(anilinosulfonil)-4-cloro-N-(1-feniletil)benzamida tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El mecanismo de acción de 3-(anilinosulfonil)-4-cloro-N-(1-feniletil)benzamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas involucradas en la proliferación celular, exhibiendo así actividad anticancerígena . Los objetivos moleculares y las vías exactas dependen de la aplicación y el contexto de uso específicos .

Comparación Con Compuestos Similares

Compuestos similares

Los compuestos similares a 3-(anilinosulfonil)-4-cloro-N-(1-feniletil)benzamida incluyen:

3-(anilinosulfonil)-4-clorobenzamida: Carece del grupo feniletil pero comparte los sustituyentes anilinosulfonil y cloro.

4-cloro-N-(1-feniletil)benzamida: Carece del grupo anilinosulfonil pero conserva los sustituyentes cloro y feniletil.

3-(anilinosulfonil)benzamida: Carece de los grupos cloro y feniletil, pero contiene el núcleo de anilinosulfonil y benzamida.

Unicidad

La singularidad de 3-(anilinosulfonil)-4-cloro-N-(1-feniletil)benzamida radica en su combinación de grupos funcionales, que confieren reactividad química específica y potencial actividad biológica. La presencia de los grupos anilinosulfonil, cloro y feniletil permite diversas modificaciones químicas e interacciones con objetivos biológicos, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.